molecular formula C18H13ClN2O4S B2961219 methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477857-80-0

methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No. B2961219
CAS RN: 477857-80-0
M. Wt: 388.82
InChI Key: FDRZBNDEWMIPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H13ClN2O4S and its molecular weight is 388.82. The purity is usually 95%.
BenchChem offers high-quality methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on derivatives of thiophene and pyrrole has led to the development of new synthetic routes and the exploration of their chemical reactivity. For example, the study by Corral and Lissavetzky (1984) demonstrated a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the versatility of thiophene derivatives in synthesis (Corral & Lissavetzky, 1984). Yin et al. (2008) further expanded the scope by presenting a facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the potential for creating a wide array of functionalized heterocyclic compounds (Yin et al., 2008).

Environmental and Safety Assessments

Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, a category that encompasses a wide range of thiophene-based compounds. Their research utilized in vitro and in silico methodologies, contributing to the understanding of the safety and environmental impact of thiophene derivatives (Lepailleur et al., 2014).

Applications in Material Science

Variş et al. (2006) synthesized and characterized a new soluble conducting polymer based on thiophene derivatives, demonstrating applications in electrochromic devices. This research shows the potential of thiophene-based compounds in the development of new materials with specific electronic properties (Variş et al., 2006).

Recovery and Recycling Processes

The study by Wang Tian-gui (2006) on the recovery of acetic acid from the process waste solution of thiophene derivatives underlines the importance of sustainable chemical processes in the pharmaceutical and agricultural industries (Wang Tian-gui, 2006).

properties

IUPAC Name

methyl 3-[2-[2-(4-chloroanilino)-2-oxoacetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c1-25-18(24)16-14(8-10-26-16)21-9-2-3-13(21)15(22)17(23)20-12-6-4-11(19)5-7-12/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRZBNDEWMIPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

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